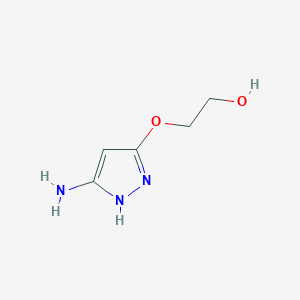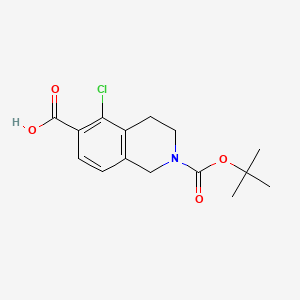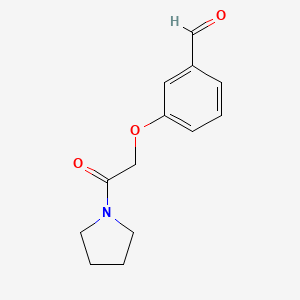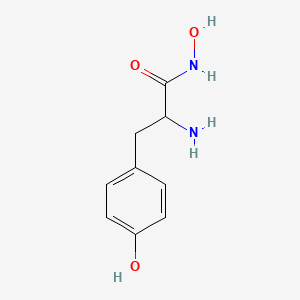![molecular formula C12H16N2O2 B13901952 3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
3-[Benzyl(methyl)amino]oxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]oxetane-3-carboxamide is an organic compound with a unique structure that includes an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the amino group.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted oxetane derivatives.
Scientific Research Applications
3-[Benzyl(methyl)amino]oxetane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can also interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxamide group.
Azetidine derivatives: These compounds have a similar four-membered ring structure but differ in the nature of the ring atoms and substituents.
Uniqueness: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a benzyl(methyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]oxetane-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(7-10-5-3-2-4-6-10)12(11(13)15)8-16-9-12/h2-6H,7-9H2,1H3,(H2,13,15) |
InChI Key |
RDJAIKLLVUPVER-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(COC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)



![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)



